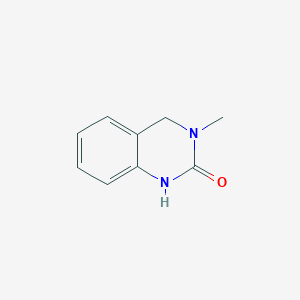

3-Methyl-3,4-Dihydroquinazolin-2(1h)-One

Description

Significance and Research Context of Quinazolinone Derivatives

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and drug discovery. researchgate.net The quinazolinone scaffold is considered a "privileged structure" due to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. googleapis.com

Academic research has extensively documented the diverse biological potential of quinazolinone derivatives, including their investigation as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. googleapis.comgoogle.com The versatility of the quinazolinone core allows for structural modifications at various positions, enabling researchers to synthesize extensive libraries of compounds and study their structure-activity relationships (SAR). google.com This has led to the development of several clinically approved drugs. googleapis.com The ongoing exploration of novel synthetic methodologies, including green chemistry approaches, continues to expand the accessibility and diversity of this important class of compounds. researchgate.net

Overview of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one within the Quinazolinone Class

Within the extensive family of quinazolinones, this compound is a specific derivative characterized by a methyl group at the N3 position of the dihydroquinazolinone core. Its fundamental structure provides a basic scaffold that has been utilized in the synthesis of more complex molecules for biological evaluation.

While much of the research focuses on more elaborately substituted quinazolinones, the study of simpler derivatives like this compound is crucial for understanding the fundamental structural requirements for biological activity. For instance, research into a series of cinnamoyl-substituted this compound derivatives has shown them to be potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. This highlights the role of the this compound core as a foundational element for developing targeted therapeutic agents.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 24365-65-9 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Melting Point | 200-203 °C |

| SMILES String | CN1Cc2ccccc2NC1=O |

| InChI Key | GINUUQLRYXHAPB-UHFFFAOYSA-N |

Data sourced from Sigma-Aldrich and PubChem.

Detailed Research Findings

Detailed investigations into this compound itself are often embedded within broader studies of its derivatives. One notable area of research is its use as a precursor in the synthesis of potential therapeutic agents.

For example, a patent for quinazoline (B50416) derivatives as inhibitors of HIV reverse transcriptase describes the synthesis and characterization of compounds derived from a this compound core. Spectroscopic analysis, specifically Nuclear Magnetic Resonance (NMR), is a key tool for confirming the structure of these synthesized compounds. The patent provides specific ¹H-NMR data for a derivative, indicating the chemical shifts and coupling constants of the protons, which confirms the successful modification of the parent molecule.

Furthermore, the investigation of cinnamoyl-substituted derivatives of this compound as monoamine oxidase (MAO) inhibitors demonstrates the utility of this core structure in medicinal chemistry research. Studies have shown that while the parent compound may not be the most active, its derivatives can exhibit high potency and selectivity for MAO-B, an important target for the treatment of neurodegenerative diseases. The research highlights how modifications to the this compound scaffold can lead to significant enhancements in biological activity.

Structure

3D Structure

Propriétés

IUPAC Name |

3-methyl-1,4-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-6-7-4-2-3-5-8(7)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINUUQLRYXHAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397239 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24365-65-9 | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-3-methyl-2(1H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Methyl 3,4 Dihydroquinazolin 2 1h One

Classical and Contemporary Approaches to 3,4-Dihydroquinazolin-2(1H)-One Core Synthesis

The construction of the foundational 3,4-dihydroquinazolin-2(1H)-one ring system is a critical first step, which can be adapted to produce the N3-methylated target compound by using an appropriately substituted starting material, such as N-methyl-2-aminobenzylamine.

Cyclization Reactions of o-Aminobenzylamines or o-Nitrobenzylamines with Carbonyl Compounds

A foundational approach to the 3,4-dihydroquinazolin-2(1H)-one core involves the cyclization of ortho-substituted benzylamines. Specifically, the reaction of o-aminobenzylamines with a carbonyl source is a direct method. To obtain the 3-methyl derivative, N-methyl-o-aminobenzylamine would be the key precursor.

Alternatively, syntheses can commence from 1-(halomethyl)-2-nitrobenzenes, which react with primary amines, including methylamine, in a carbonylative cyclization. acs.orgnih.govacs.org This approach benefits from the availability of a wide range of primary amines to introduce diversity at the N3 position.

Microwave-Assisted One-Pot Synthesis Strategies

To enhance reaction efficiency, reduce times, and often improve yields, microwave-assisted synthesis has become a powerful tool in organic chemistry. nih.gov For the synthesis of dihydroquinazolinones, microwave irradiation can be applied to the condensation of an anthranilamide with aldehydes or ketones. researchgate.netresearchgate.net For instance, the reaction of isatoic anhydride (B1165640), an aldehyde, and an amine (or ammonium (B1175870) acetate) can be efficiently carried out in water under microwave conditions, catalyzed by L-proline. researchgate.net This one-pot, three-component reaction is an environmentally benign method that provides excellent product yields in short reaction times. researchgate.net The use of substituted methyl anthranilate with various isocyanates or isothiocyanates under microwave irradiation also provides a rapid route to related quinazolinone structures. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Typical Reaction Time | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Several hours to days | Oil bath, heating mantle | Simple setup | nih.gov |

| Microwave Irradiation | Minutes to a few hours | Microwave reactor | Rapid heating, reduced reaction times, often higher yields, improved purity | nih.govresearchgate.net |

Three-Component One-Pot Metal-Free Synthesis Using Specific Reagents

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot, multi-component reactions that are metal-free. A notable example is the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide). arkat-usa.org This protocol involves a three-component reaction of an isatoic anhydride, an aldehyde (aromatic or aliphatic), and an amine in acetonitrile. arkat-usa.org The method is praised for its high atom economy, broad substrate scope, good functional group tolerance, and high yields without the need for column chromatography for purification. arkat-usa.org The absence of transition metals is a significant advantage, particularly in pharmaceutical synthesis where metal contamination is a concern. arkat-usa.org

Another innovative, metal-free, three-component approach involves the reaction of arenediazonium salts, nitriles, and bifunctional anilines. acs.orgnih.gov This domino reaction proceeds under mild conditions to form multiple C-N bonds, yielding a variety of 3,4-dihydroquinazolines. acs.orgnih.gov

Selenium-Catalyzed Carbonylative Procedures

An efficient and general carbonylative procedure for synthesizing the 3,4-dihydroquinazolin-2(1H)-one core has been developed using elemental selenium as a catalyst. acs.orgnih.govacs.org This method reacts 1-(halomethyl)-2-nitrobenzenes with various aryl or alkyl amines. acs.orgnih.govacs.org To avoid the use of toxic carbon monoxide gas, a stable solid CO precursor, benzene-1,3,5-triyl triformate (TFBen), is utilized. acs.orgnih.gov This reaction tolerates a wide variety of amines and proceeds under mild conditions to give the corresponding 3,4-dihydroquinazolin-2(1H)-one products in moderate to excellent yields. acs.orgnih.gov

Table 2: Selenium-Catalyzed Synthesis of 3-Substituted 3,4-Dihydroquinazolin-2(1H)-ones

| Amine Substrate | Yield (%) | Reference |

|---|---|---|

| Aniline (B41778) | 85% | acs.org |

| 4-Methoxyaniline | 82% | acs.org |

| Benzylamine | 75% | acs.org |

| n-Butylamine | 78% | acs.org |

Metal-Free Cyclization for Quinazolinone/Quinazolinthione Frameworks

Metal-free synthetic routes offer significant advantages in terms of cost, toxicity, and environmental impact. A simple and effective metal-free cyclization has been reported for the synthesis of 4-methylene-3-substituted quinazolinones and their thione analogs. nih.govnih.govfrontiersin.orgresearchgate.net This method involves the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates. nih.govnih.govfrontiersin.orgresearchgate.net The reaction proceeds with good tolerance for various functional groups in the presence of air and water, producing only water as a byproduct, which highlights its "green" credentials. nih.govnih.govfrontiersin.orgresearchgate.net While this specific method yields a 4-methylene derivative, it demonstrates a powerful metal-free strategy for constructing the core quinazolinone framework, which can be conceptually extended or modified for other substitution patterns.

Another metal-free approach involves the tandem cyclization of 2-halobenzoic acids with amidines using a simple base like KOH in DMSO. rsc.org This protocol is operationally simple, scalable, and avoids the use of any transition metals or coupling reagents, providing good to excellent yields of quinazolin-4(3H)-ones. rsc.org

Functionalization and Derivatization of 3-Methyl-3,4-Dihydroquinazolin-2(1H)-One Scaffold

Substitution at Nitrogen (N1) Positions

The nitrogen atom at the N1 position of the this compound ring is a key site for functionalization. The introduction of various substituents at this position can significantly alter the molecule's properties. A common method to achieve N1-substitution involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). This process deprotonates the N1 position, generating a nucleophilic anion that can then react with a variety of electrophiles.

For instance, the reaction with alkyl or benzyl (B1604629) halides leads to the corresponding N1-substituted derivatives. Research has demonstrated the synthesis of a series of N1-substituted this compound derivatives. researchgate.net This method allows for the introduction of diverse functional groups, which is crucial for exploring structure-activity relationships in drug discovery. researchgate.net

Table 1: Examples of N1-Substituted this compound Derivatives researchgate.net

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | NaH, DMF, Benzyl Bromide | 1-Benzyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one |

| This compound | NaH, DMF, Ethyl Bromide | 1-Ethyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one |

Substitution at Carbon (C6) Positions

The C6 position on the benzene (B151609) ring of the quinazolinone core is another strategic point for modification. Introducing substituents at this position can influence the electronic and steric properties of the molecule. Friedel-Crafts acylation is a classic method employed for this purpose.

In a typical procedure, the reaction of this compound with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a solvent such as carbon disulfide (CS₂) leads to the formation of C6-acylated products. researchgate.net Subsequent modifications of the acyl group can provide a wide array of derivatives. For example, a study detailed the synthesis of C6-substituted derivatives for evaluation as inhibitors of human monoamine oxidase (MAO). researchgate.net

Table 2: Synthesis of C6-Substituted Derivatives researchgate.net

| Starting Material | Reagents | Intermediate Product |

|---|---|---|

| This compound | Acetyl chloride, AlCl₃, CS₂ | 6-Acetyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one |

| This compound | Propionyl chloride, AlCl₃, CS₂ | 3-Methyl-6-propionyl-3,4-dihydroquinazolin-2(1H)-one |

Introduction of Aliphatic and Aromatic Moieties at Various Positions

The introduction of both aliphatic and aromatic groups at different positions of the this compound scaffold is a common strategy to develop new chemical entities. These modifications are often achieved through multi-step synthetic sequences.

One approach involves the initial introduction of a reactive handle, such as a methoxy (B1213986) group, which can then be used for further functionalization. For example, a methoxy group can be introduced and subsequently linked to various aromatic and aliphatic structures. nih.gov Solid-phase synthesis has also been employed to create libraries of 3,4-disubstituted dihydroquinazolin-2(1H)-ones, allowing for the systematic introduction of diverse moieties at the R2 and R3 positions. nih.gov This methodology starts with a resin-bound amino acid precursor and builds the quinazolinone core, enabling the attachment of various building blocks. nih.gov For instance, compounds have been designed where different hydrophobic groups and substituents with hydrogen-bonding capabilities were introduced to explore their structure-activity relationships. nih.gov

Another synthetic route involves the reaction of 2-(chloromethyl)-3-methylquinazolin-4(3H)-one with p-hydroxybenzaldehyde, followed by further reactions to introduce N-phenyl groups and other aromatic moieties. nih.gov

Table 3: Examples of Derivatives with Aliphatic and Aromatic Moieties nih.gov

| Precursor | Reactant | Product |

|---|---|---|

| 4-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzaldehyde | 3-Fluorobenzenamine | N-(3-Fluorophenyl)-4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)benzamide |

| 4-((3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)aniline | 1-Fluoro-3-isocyanatobenzene | 1-(3-Fluorophenyl)-3-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)urea |

Formation of N-Mannich Bases through Condensation Reactions

The Mannich reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and is used to synthesize β-amino carbonyl compounds. semanticscholar.org In the context of quinazolinones, this reaction can be used to generate N-Mannich bases. This typically involves the condensation of a compound containing an active hydrogen (like the N1-H of a quinazolinone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. semanticscholar.org

A catalyst-free, three-component reaction in water has been developed for the synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives. researchgate.net This method involves a Mannich-type reaction followed by intramolecular cyclization. While the specific synthesis of N-Mannich bases directly from this compound is a plausible extension, published research often focuses on related structures like 3,4-dihydropyrimidin-2(1H)-ones, where various Mannich bases have been synthesized with high yields using catalysts. semanticscholar.org The development of protocols for the synthesis of N-acyliminium ion precursors allows for cascade reactions, providing rapid access to structurally diverse 3,4-dihydroquinazolinones. researchgate.net

Ring-Closure and Reduction Pathways in Synthesis

The synthesis of the 3,4-dihydroquinazolinone core itself can be achieved through various ring-closure and reduction pathways. A prominent method is the cyclization/reduction sequence.

One novel strategy involves a cascade cyclization/Leuckart–Wallach type reaction. This metal-free process uses readily available starting materials and requires only formic acid or a mixture of acetic acid and formic acid, making it a highly efficient and sustainable method. diva-portal.org The reaction proceeds through an imine intermediate, followed by cyclization and reduction by formic acid to yield the 3,4-dihydroquinazolinone product, with water, methanol (B129727), and carbon dioxide as the only byproducts. diva-portal.org

Another approach utilizes a one-pot, two-step synthesis starting from methyl 2-formylphenyl carbamate (B1207046) and various amines under microwave irradiation. This method can lead to either ring-closed products or reduction products depending on the nucleophilicity of the amine used. A three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives provides another efficient, one-pot synthesis of diversely substituted 3,4-dihydroquinazolines. acs.org This domino reaction involves the formation of an N-arylnitrilium intermediate, followed by sequential nucleophilic addition and cyclization. acs.org

Mechanistic Investigations of Reactions Involving 3 Methyl 3,4 Dihydroquinazolin 2 1h One

Elucidation of Reaction Pathways and Intermediates in Core Synthesis

The synthesis of the 3,4-dihydroquinazolin-2(1H)-one core typically involves the condensation and cyclization of ortho-substituted aniline (B41778) derivatives. One common pathway for the synthesis of N-substituted quinazolinones involves the reaction of a 2-aminobenzylamine with a suitable carbonyl source.

A plausible mechanism for the synthesis of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one begins with the reaction between 2-amino-N-methylbenzylamine and a phosgene (B1210022) equivalent, such as dimethyl carbonate. The proposed pathway proceeds through several key steps:

Initial Nucleophilic Attack: The primary amino group of 2-amino-N-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate.

Formation of a Carbamate (B1207046) Intermediate: This attack leads to the displacement of a methoxy (B1213986) group and the formation of a methyl carbamate intermediate.

Intramolecular Cyclization: The secondary amine (N-methyl group) then performs an intramolecular nucleophilic attack on the carbonyl carbon of the newly formed carbamate.

Ring Closure and Elimination: This step results in the formation of the six-membered heterocyclic ring, with the elimination of a molecule of methanol (B129727), yielding the final product, this compound.

Alternative syntheses for the broader quinazolinone class often start from isatoic anhydride (B1165640) or 2-aminobenzamides, which react with various electrophiles and subsequently cyclize. organic-chemistry.orgresearchgate.net For instance, a tandem strategy can involve a C-nucleophilic addition to a carbodiimide (B86325) followed by intramolecular nucleophilic substitution to construct the quinazolinone framework. organic-chemistry.org Copper-catalyzed domino reactions have also been developed, which proceed via a proposed four-step sequence to yield 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org These varied pathways highlight the modularity of quinazolinone synthesis, where the choice of starting materials dictates the specific intermediates and reaction conditions.

C-H Activation Mechanisms and Catalytic Studies (e.g., Rh(I)/PCy3-catalyzed)

Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of heterocyclic scaffolds like quinazolinones. rsc.orgbohrium.com These reactions offer an atom-economical approach to introduce new substituents directly onto the core structure. The carbonyl oxygen at the C2 position of the quinazolinone ring often acts as an effective directing group, guiding the metal catalyst to activate specific C-H bonds, typically at the ortho-position of an N-aryl substituent or other accessible sites. rsc.org

Rhodium catalysts, in particular, have been extensively studied for this purpose. For example, Rh(III)-catalyzed annulation of 3-arylquinazolinones with alkynes proceeds via a double C-H activation mechanism. rsc.org A plausible catalytic cycle involves:

Coordination: The Rh(III) catalyst coordinates to the quinazolinone, typically directed by the carbonyl oxygen.

C-H Activation/Metalation: The catalyst mediates the cleavage of a C-H bond on the N-aryl group, forming a rhodacycle intermediate. This step often proceeds via a concerted metalation-deprotonation (CMD) pathway. youtube.com

Migratory Insertion: The alkyne substrate inserts into the Rh-C bond of the intermediate.

Second C-H Activation/Annulation: A subsequent intramolecular C-H activation and cyclization step occurs.

Reductive Elimination: The final step involves reductive elimination to release the annulated product and regenerate the active Rh(III) catalyst. rsc.org

Isotope-labeling experiments often support the proposed double C-H activation mechanism in these transformations. rsc.org While many studies focus on N-aryl quinazolinones, the principles are applicable to other derivatives. Catalysts based on palladium, copper, and manganese have also been employed for various C-H functionalizations, including arylation, amination, and alkylation of the quinazolinone core. rsc.orgbohrium.com

| Catalyst System | Transformation | Mechanistic Feature | Ref. |

| [Cp*RhCl2]2 / AgSbF6 | Annulation with alkynes | Double C-H activation, O-atom direction | rsc.org |

| Pd(OAc)2 / Cu(OAc)2 | C-H Arylation | C-H metalation, oxidative coupling | bohrium.com |

| CuCl2 | Dehydrogenative Coupling | C-H activation, oxidative insertion | chim.it |

| Mn(OAc)3 | C4 Arylation | Manganese-promoted arylation | chim.it |

Intramolecular Cyclization and Schiff Base Formation

The formation of a Schiff base (or imine) is a common and critical intermediate step in many synthetic routes leading to 2,3-dihydroquinazolin-4(1H)-ones. nih.gov This strategy typically involves the condensation of an anthranilamide (2-aminobenzamide) with an aldehyde or ketone. nih.govnih.gov

The general mechanism can be outlined as follows:

Schiff Base Formation: The primary amine of anthranilamide nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration, often catalyzed by a weak acid, leads to the formation of an N-acyl-imine intermediate (a Schiff base). nih.govnih.gov

Intramolecular Cyclization: The amide nitrogen of the intermediate then performs an intramolecular nucleophilic attack on the imine carbon. nih.gov This cyclization step is the key ring-closing event that forms the 2,3-dihydroquinazolin-4(1H)-one skeleton. nih.gov

This method is highly versatile, allowing for the introduction of a wide variety of substituents at the C2 position by simply changing the aldehyde or ketone component. nih.gov The synthesis of Schiff bases derived from quinazolinone precursors is also a well-established method for creating more complex derivatives with diverse biological activities. ekb.egekb.egresearchgate.net For example, 3-amino-2-methylquinazolin-4(3H)-one can be condensed with various aromatic aldehydes in the presence of acetic acid to yield the corresponding Schiff bases. nih.gov

Nucleophilic Attack and Subsequent Cyclization Mechanisms

Nucleophilic attack is the foundational mechanistic step in the majority of syntheses for the quinazolinone core. organic-chemistry.orgnih.gov The specific nature of the nucleophile and electrophile determines the precise pathway and resulting structure. In the context of this compound and its analogs, these mechanisms are central to building the heterocyclic ring.

Several synthetic strategies hinge on this principle:

From 2-Aminobenzamides: In reactions involving 2-aminobenzamides and aldehydes, the initial step is the nucleophilic attack of the aniline amine on the aldehyde's carbonyl group. nih.govnih.gov This leads to an intermediate that cyclizes via a second, intramolecular nucleophilic attack from the amide nitrogen onto the newly formed imine carbon. nih.gov

From Isatoic Anhydride: When isatoic anhydride is used, it can react with an amine, which acts as a nucleophile attacking one of the carbonyl groups. This opens the anhydride ring to form a 2-aminobenzamide (B116534) derivative in situ. This intermediate can then react with another electrophile (like an aldehyde) and cyclize. researchgate.net

Copper-Catalyzed Tandem Reactions: Some modern synthetic methods employ a copper-catalyzed nucleophilic addition of 2-halobenzamides to nitriles. organic-chemistry.org This is followed by an intramolecular SNAr reaction, where the amide nitrogen acts as a nucleophile to displace the halide and close the ring. organic-chemistry.org Another copper-catalyzed approach involves the amination of 2-bromobenzyl bromides, followed by condensation with aldehydes and a subsequent intramolecular nucleophilic cyclization to furnish the quinazoline (B50416) core. nih.gov

These examples underscore the recurring theme of an initial intermolecular nucleophilic event followed by a decisive intramolecular cyclization to construct the final quinazolinone product. nih.gov

Tautomerism and Isomerization Studies in Quinazolinone Derivatives

Quinazolinone derivatives can exhibit various forms of isomerism, including tautomerism and atropisomerism, which can significantly influence their chemical properties and biological activity.

Tautomerism: The 3,4-dihydroquinazolin-2(1H)-one structure contains an amide functional group within its heterocyclic ring. This allows for the possibility of amide-imidic acid tautomerism, where a proton can migrate from the nitrogen atom to the carbonyl oxygen, resulting in a 2-hydroxy-3,4-dihydroquinazoline tautomer. While the amide form is generally predominant, the existence of the imidic acid tautomer can be relevant in certain reactions or biological interactions. More complex tautomeric equilibria, such as azido-tetrazolo tautomerism, have been investigated in other quinazoline derivatives, demonstrating the structural dynamism of this scaffold. chim.it

Isomerization: Isomerization reactions are key in certain advanced synthetic applications. For instance, a strategy combining asymmetric allylic substitution with isomerization has been developed to synthesize axially chiral N-vinylquinazolinones. nih.gov This process allows for the controlled creation of specific atropisomers, which are stereoisomers arising from restricted rotation around a single bond. nih.gov This method highlights how isomerization can be harnessed to access complex, three-dimensional structures that would be challenging to obtain through other means. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-Methyl-3,4-dihydroquinazolin-2(1H)-one, providing detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR spectra of compounds with a similar quinazolinone core, the protons of the aromatic ring typically appear as multiplets in the range of δ 6.5-8.0 ppm. The methylene (B1212753) protons (-CH₂-) at the C4 position of the dihydroquinazoline (B8668462) ring are expected to show a singlet at approximately δ 4.4 ppm. The methyl group attached to the nitrogen at position 3 (N-CH₃) characteristically presents as a sharp singlet at around δ 3.0-3.3 ppm. The amine proton (-NH-) at position 1 usually appears as a broad singlet.

¹³C NMR spectroscopy further confirms the carbon framework. The carbonyl carbon (C=O) at the C2 position is typically observed in the downfield region, around δ 164.0 ppm. The carbons of the aromatic ring resonate between δ 114.0 and δ 148.0 ppm. The methylene carbon at C4 is expected around δ 66.0-70.0 ppm, while the N-methyl carbon gives a signal in the range of δ 30.0-35.0 ppm.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for the this compound Core Structure

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| N1-H | Variable (Broad Singlet) | - | Exchangeable with D₂O |

| C2=O | - | ~164.0 | Carbonyl |

| N3-CH₃ | ~3.0-3.3 | ~30.0-35.0 | Singlet |

| C4-H₂ | ~4.4 | ~66.0-70.0 | Singlet |

| Aromatic-H | ~6.5-8.0 | ~114.0-148.0 | Multiplets |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The compound has a molecular formula of C₉H₁₀N₂O, corresponding to a molecular weight of 162.19 g/mol . grafiati.com In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

The mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for related quinazolinone structures involve the cleavage of the dihydroquinazoline ring, loss of the methyl group, or elimination of carbon monoxide.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z (Expected) | Remarks |

|---|---|---|---|

| [M]⁺ | 162.0793 | 162 | Molecular Ion |

| [M+H]⁺ | 163.0871 | 163 | Protonated Molecular Ion |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the characteristic functional groups present in this compound. The IR spectrum provides evidence for the presence of N-H, C=O, C-N, and aromatic C-H bonds.

A broad absorption band is typically observed in the region of 3200-3400 cm⁻¹, which is characteristic of the N-H stretching vibration of the secondary amine at position 1. A strong, sharp absorption peak corresponding to the carbonyl (C=O) group of the cyclic urea (B33335) is expected around 1650-1700 cm⁻¹. The stretching vibrations of the aromatic C-H bonds usually appear in the region of 3000-3100 cm⁻¹, while the C-N stretching vibrations are observed in the 1200-1350 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-3400 |

| C=O (Amide) | Stretching | 1650-1700 |

| Aromatic C-H | Stretching | 3000-3100 |

| C-N | Stretching | 1200-1350 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

To date, a specific single-crystal X-ray structure of the unsubstituted this compound has not been reported in publicly available literature. However, analysis of closely related derivatives, such as 3-(4-methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, reveals that the dihydroquinazoline ring system is essentially planar. mdpi.com It is expected that the crystal structure of this compound would exhibit intermolecular hydrogen bonding, likely involving the N-H group at position 1 and the carbonyl oxygen at position 2, leading to the formation of supramolecular assemblies in the crystal lattice.

Biological Activities and Pharmacological Applications of 3 Methyl 3,4 Dihydroquinazolin 2 1h One Derivatives

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B Selectivity)

A series of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives have been synthesized and assessed for their ability to inhibit human monoamine oxidase (MAO) enzymes, MAO-A and MAO-B. nih.govresearchgate.net These enzymes are significant targets in the treatment of neurodegenerative diseases and depression.

Research has shown that potent inhibition of MAO is primarily associated with C6-substituted derivatives, while N1-substitution results in comparatively weaker inhibitory activity. nih.govresearchgate.net Out of 37 synthesized compounds, seven demonstrated IC₅₀ values below 1 µM for MAO-B inhibition. nih.govresearchgate.net The most potent inhibitor of MAO-A showed an IC₅₀ value of 7.43 µM, whereas the most potent MAO-B inhibitor had an IC₅₀ of 0.269 µM. nih.govresearchgate.net This highlights a notable selectivity for the MAO-B isoform among these quinazolinone compounds. nih.govresearchgate.net The quinolin-2-one scaffold is considered key for this selectivity towards MAO-B. researchgate.net The specific MAO-B inhibitors within this class of compounds are considered promising leads for developing treatments for neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net

| Compound Type | Target Enzyme | Most Potent IC₅₀ (µM) | Key Finding |

| C6-substituted this compound derivatives | MAO-B | 0.269 | High potency and selectivity for MAO-B. nih.govresearchgate.net |

| C6-substituted this compound derivatives | MAO-A | 7.43 | Moderate potency for MAO-A. nih.govresearchgate.net |

| N1-substituted this compound derivatives | MAO-A/B | - | Comparatively low-potency inhibition. nih.govresearchgate.net |

Cyclin-Dependent Kinase 5 (CDK5) Inhibition in Neurodegenerative Contexts

Cyclin-dependent kinase 5 (CDK5) is a crucial enzyme in the development of the nervous system, and its dysregulation is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. nih.govibmmpeptide.comnih.gov A novel family of quinazolinone derivatives has been identified as inhibitors of CDK5. nih.govibmmpeptide.com These compounds are significant as they are the first small molecules reported to target a site on CDK5 other than the ATP-binding pocket, offering a potential advantage over traditional ATP-competitive inhibitors. nih.govibmmpeptide.com

The discovery was made using a fluorescent biosensor designed to screen for allosteric inhibitors that target the conformational activation of CDK5. ibmmpeptide.com The identified quinazolinone analogs demonstrated the ability to inhibit CDK5 kinase activity in vitro and to suppress the proliferation of glioblastoma cells. nih.govibmmpeptide.com This non-ATP-competitive mechanism of action presents an attractive starting point for the development of new therapeutics for both glioblastoma and neurodegenerative disorders. nih.govibmmpeptide.comresearchgate.net The work by Peyressatre et al. brought attention to the potential of quinazolinone derivatives in targeting CDK5 at a site other than the ATP pocket, making them promising leads. researchgate.net

NEIL2 Enzyme Inhibition for Oxidative DNA Damage Repair Modulation

The NEIL2 enzyme is a DNA glycosylase that plays a role in the base excision repair (BER) pathway, which is responsible for repairing oxidative DNA damage. nih.govatlasofscience.orgnih.gov The function of NEIL2 is particularly important in protecting against the harmful effects of oxidative stress. mdpi.com While research has shown that deficiency in NEIL1 and NEIL2 can lead to defects in cranial neural crest cell development due to oxidative damage to mitochondrial DNA, there is currently no direct evidence in the provided sources linking the inhibition of NEIL2 to this compound derivatives. elifesciences.org Studies have indicated that NEIL2 is regulated by phosphorylation, and its dephosphorylation is observed in response to oxidative stress. mdpi.com

Trypanothione (B104310) Reductase Inhibition in Antiparasitic Research

Trypanothione reductase (TryR) is a validated drug target in the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis. acs.org A series of 3,4-dihydroquinazoline derivatives have been identified as novel inhibitors of TryR. acs.org These compounds were discovered through a high-throughput screen against T. cruzi TryR. acs.org

The initial hits, 3,4-dihydroquinazolines 1a and 1b , showed low potency with IC₅₀ values of 19 µM and 38 µM, respectively. acs.org However, their low molecular weight and reasonable ligand efficiencies made them promising candidates for further development. acs.org Kinetic analysis revealed that compound 1a acts as a linear competitive inhibitor with respect to trypanothione disulfide, with a Kᵢ value of 0.92 ± 0.06 μM. acs.org Importantly, this compound was found to be a selective inhibitor of TryR, as it did not inhibit human glutathione (B108866) reductase, the closest human homolog. acs.org Further optimization of C4 substituted derivatives, such as 3-(6-Chloro-2-methyl-4-p-tolylquinazolin-3(4H)-yl)-N,N-dimethylpropan-1-amine (29a ), has shown improved inhibition of both TryR and T. cruzi growth. researchgate.netnih.gov

| Compound | Target | IC₅₀ (µM) | Kᵢ (µM) | Selectivity |

| 1a | T. cruzi TryR | 19 | 0.92 ± 0.06 | Selective over human GR (IC₅₀ >100 µM) acs.org |

| 1b | T. cruzi TryR | 38 | - | - |

α-Amylase Enzyme Inhibition

α-Amylase is a key enzyme in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. rjptonline.orgproquest.com A study involving thirty novel quinazolinone compounds (PM1-PM30) demonstrated their potential as α-amylase inhibitors. rjptonline.orgproquest.comresearchgate.net

The inhibitory activity of these synthesized compounds was found to be comparable to the approved drug, acarbose. rjptonline.orgresearchgate.net Among the tested compounds, PM20, PM7, PM28, and PM29 were identified as remarkably potent inhibitors of α-amylase. rjptonline.orgresearchgate.net These findings suggest that quinazolinone derivatives could be beneficial in reducing the absorption of starch and managing diabetes. rjptonline.orgproquest.com The inhibition of α-amylase by these compounds is considered a promising approach for the development of new antidiabetic agents. rjptonline.orgproquest.com

| Compound | Activity | Comparison |

| PM20 | Potent α-amylase inhibitor | Activity similar to Acarbose rjptonline.orgresearchgate.net |

| PM7 | Potent α-amylase inhibitor | Activity similar to Acarbose rjptonline.orgresearchgate.net |

| PM28 | Potent α-amylase inhibitor | Activity similar to Acarbose rjptonline.orgresearchgate.net |

| PM29 | Potent α-amylase inhibitor | Activity similar to Acarbose rjptonline.orgresearchgate.net |

Methionine Synthase Inhibition

Methionine synthase (MetS) is an enzyme involved in the folic acid cycle, catalyzing the conversion of homocysteine to methionine. jst.go.jp This enzyme is considered a potential target in the treatment of certain cancers and other diseases. jst.go.jpnih.gov A series of substituted methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates were designed and synthesized as potential inhibitors of MetS. jst.go.jp

These compounds were designed to mimic the substructure of 5-methyltetrahydrofolate (MTHF), a natural substrate of MetS. jst.go.jp The cytotoxic activity of these derivatives was evaluated against the PC-3 prostate cancer cell line. jst.go.jp The compound methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate demonstrated the highest activity with an IC₅₀ value of 20 µg/mL and the lowest free energy of binding (-207.19 kJ/mol) in docking studies. jst.go.jp This suggests that these quinazolinone derivatives have the potential to be developed as inhibitors of methionine synthase for therapeutic purposes. jst.go.jp

| Compound | Cell Line | IC₅₀ (µg/mL) | Free Energy of Binding (kJ/mol) |

| methyl 3-hydroxy-2-(2-(3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetamido)propanoate | PC-3 | 20 | -207.19 jst.go.jp |

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a crucial target in cancer therapy, as its overexpression or mutation is linked to the development of various human tumors. The quinazolinone core is a key feature of several clinically approved EGFR inhibitors.

In this context, a series of 3-methylquinazolinone derivatives were designed and synthesized to evaluate their antiproliferative activities. All tested compounds showed significant inhibitory effects against wild-type EGFR tyrosine kinase (EGFRwt-TK). Notably, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) exhibited higher antiproliferative activity against A431, A549, MCF-7, and NCI-H1975 tumor cells than the established drug Gefitinib (B1684475). Molecular docking studies suggest that this compound can form multiple hydrogen bonds with the EGFRwt-TK, indicating its potential for development as a novel anti-cancer drug.

| Compound | Target | Activity (IC₅₀) | Cell Lines | Ref. |

| 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide | EGFRwt-TK | 3.48 µM | A431 | |

| 2.55 µM | A549 | |||

| 0.87 µM | MCF-7 | |||

| 6.42 µM | NCI-H1975 |

Antimicrobial and Antiparasitic Potentials

The versatile scaffold of this compound has also been explored for its efficacy against a range of microbial and parasitic pathogens.

Trypanothione reductase (TryR) is a validated drug target in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. A series of novel inhibitors based on the 3,4-dihydroquinazoline core were identified and evaluated for their activity against T. brucei TryR. The research led to the development of analogues with significant potency against the enzyme, and the binding mode of these inhibitors was characterized through X-ray crystallography. This structural insight has guided further synthesis to create derivatives with increased inhibitory activity.

| Compound Class | Target | Activity | Organism | Ref. |

| N3-Substituted 3,4-dihydroquinazolines | Trypanothione Reductase (TryR) | Kᵢ = 0.32 ± 0.01 μM | Trypanosoma brucei |

Derivatives of 3,4-dihydro-3-methyl-2(1H)-quinazolinone have demonstrated notable antimicrobial properties. In one study, a series of N-Mannich bases were synthesized and evaluated. Compound SH7 was identified as the most active against both gram-positive and gram-negative bacterial strains. Another derivative, SH13 , was particularly potent against Pseudomonas aeruginosa, inhibiting its growth by up to 80% with a Minimum Inhibitory Concentration (MIC) of 11.11 µg/mL. Additionally, compounds SH4 , SH5 , and SH6 showed significant activity against certain fungal strains.

Other research has focused on 2,3-disubstituted quinazolinone derivatives. In a synthesized series, compound 5g and 8d displayed significant antibacterial activity against Staphylococcus albus and Streptococcus pyogenes. The antimicrobial potential of quinazolinones is well-documented, with various derivatives showing a broad spectrum of activity against bacteria and fungi.

| Compound ID | Organism | Activity (MIC) | Ref. |

| SH13 | Pseudomonas aeruginosa | 11.11 µg/mL | |

| 5g | Staphylococcus albus, Streptococcus pyogenes | Significant Activity | |

| 8d | Staphylococcus albus, Streptococcus pyogenes | Significant Activity |

Leishmaniasis is a parasitic disease caused by the Leishmania protozoan. Several studies have highlighted 2,3-disubstituted-4(3H)-quinazolinone derivatives as promising anti-leishmanial agents. A series of 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones demonstrated appreciable anti-leishmanial activity against Leishmania donovani in vitro, with IC₅₀ values ranging from 0.0128 to 3.1085 µg/ml. The compound (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) was found to be exceptionally potent, with an IC₅₀ value of 0.0128 µg/ml, making it approximately 250 times more active than the standard drug miltefosine.

In another study, 2,3-dihydroquinazolin-4(1H)-one derivatives were investigated, with compounds 3a and 3b showing promising in vitro results against Leishmania amazonensis. Compound 3b was particularly effective with an IC₅₀ of 0.05 µg/mL.

| Compound | Organism | Activity (IC₅₀) | Ref. |

| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | Leishmania donovani | 0.0128 µg/mL | |

| (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one (6) | Leishmania donovani | 0.0212 µg/mL | |

| 6,8-dinitro-2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-ones (3a) | Leishmania amazonensis | 1.61 µg/mL | |

| 2-(4-chloro-3-nitro-phenyl)-2-methyl-6,8-dinitro-2,3-dihydro-1H-quinazolin-4-one (3b) | Leishmania amazonensis | 0.05 µg/mL |

The quinazolinone scaffold is also a promising basis for the development of antimalarial agents. Research into 3-aryl-2-styryl substituted-4(3H)-quinazolinones showed that compounds 8 and 10 exhibited notable antimalarial activity, with percent suppressions of 70.01% and 74.18%, respectively, in mice infected with Plasmodium berghei. Structure-activity relationship studies indicate that substitutions at the C-3 position of the quinazolinone ring can be beneficial for improving antimalarial effects.

| Compound ID | Organism | Activity (% Suppression) | Ref. |

| Compound 8 | Plasmodium berghei | 70.01% | |

| Compound 10 | Plasmodium berghei | 74.18% |

Tuberculosis remains a major global health threat, and new therapeutic agents are urgently needed. Derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising in vitro activity against Mycobacterium tuberculosis (MTB). In one study, compounds 3l and 3m , which feature a di-substituted aryl moiety with halogens at the 2-position, displayed a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain of MTB. Compound 3k , with an imidazole (B134444) ring at the 2-position, was also effective against both susceptible and multi-drug resistant (MDR) strains.

Further research on 2,3-disubstituted quinazolinone derivatives showed that compounds from both 2-methyl and 2-phenyl substituted series were active against M. tuberculosis, with MIC values ranging from 6.25 to 100 µg/mL.

| Compound ID | Organism | Activity (MIC) | Ref. |

| 3l | M. tuberculosis H37Rv | 2 µg/mL | |

| 3m | M. tuberculosis H37Rv | 2 µg/mL | |

| 3k | M. tuberculosis H37Rv | 4 µg/mL | |

| 3k | MDR M. tuberculosis | 16 µg/mL | |

| 5a-e, 8a-c | M. tuberculosis | 6.25 - 100 µg/mL |

Antineoplastic and Cytotoxic Effects

Derivatives of the quinazolinone scaffold have been extensively investigated for their potential as anticancer agents. nih.gov These compounds exhibit a broad spectrum of activity against various human cancer cell lines, operating through several distinct mechanisms of action.

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., Breast Cancer Cells, Hep-G2)

Numerous studies have demonstrated the cytotoxic potential of quinazolinone derivatives against a range of cancer cell lines. For instance, novel series of these compounds have been evaluated for their effects on breast cancer (MCF-7, MDA-MB231), liver cancer (Hep-G2), and cervical cancer (HeLa) cells. nih.govvnu.edu.vnnih.gov

In one study, a series of new quinazolinone derivatives was synthesized and tested against lung (SKLU-1), breast (MCF-7), and liver (HepG-2) cancer cell lines. vnu.edu.vn Among the tested compounds, derivative 8h displayed significant cytotoxic effects, with IC₅₀ values of 27.75 µg/mL against MCF-7 cells and 30.19 µg/mL against HepG-2 cells. vnu.edu.vn Similarly, another investigation into new quinazolinone derivatives found that compound 13e was effective against MCF-7 and HepG-2 cell lines, with IC₅₀ values of 20.39 µg/mL and 18.04 µg/mL, respectively. researchgate.net

Research into 3-methyl-quinazolinone derivatives specifically has shown activity against human cancer cell lines such as A549 (lung), PC-3 (prostate), and SMMC-7721 (liver). mdpi.com Further studies on quinazolinone Schiff base derivatives revealed substantial inhibition of MCF-7 cells. nih.gov The introduction of different substituents has been shown to modulate this cytotoxic activity. For example, derivatives with a nitro substituent have demonstrated potent activity against HeLa cells. nih.gov In another series, compounds 21-23 were found to be more potent than the standard drug gefitinib against both HeLa and MDA-MB231 cell lines, with IC₅₀ values ranging from 1.85 to 2.81 µM. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected quinazolinone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |

| Compound 8h | MCF-7 (Breast) | 27.75 µg/mL | vnu.edu.vn |

| Compound 8h | Hep-G2 (Liver) | 30.19 µg/mL | vnu.edu.vn |

| Compound 13e | MCF-7 (Breast) | 20.39 µg/mL | researchgate.net |

| Compound 13e | Hep-G2 (Liver) | 18.04 µg/mL | researchgate.net |

| Compound 1 | HepG2 (Liver) | 0.5 µM | aacrjournals.org |

| Compounds 21-23 | HeLa, MDA-MB231 | 1.85 - 2.81 µM | nih.gov |

| Compound 11g | HeLa (Cervical) | High | nih.gov |

Mechanisms of Action (e.g., Tubulin Polymerization Inhibition)

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the inhibition of tubulin polymerization. nih.gov Tubulin is a critical component of the cellular cytoskeleton, and its disruption interferes with mitosis, leading to cell death. rsc.org Several studies have identified quinazolinone derivatives as potent inhibitors that bind to the colchicine (B1669291) site on tubulin. nih.govnih.govresearchgate.net

For example, a series of 2,3-dihydroquinazolin-4(1H)-ones was found to interact with the colchicine binding pocket, leading to broad-spectrum cytotoxicity. rsc.org Specific analogues, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) , demonstrated complete inhibition of tubulin polymerization. rsc.org Further research has shown that N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives inhibit tubulin polymerization in leukemia cells, and molecular docking confirmed their binding at the colchicine site. researchgate.net Similarly, newly discovered biarylaminoquinazolines and 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones have been identified as novel classes of tubulin polymerization inhibitors. nih.govnih.gov Mechanistic studies revealed that certain 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives significantly inhibit microtubule protein polymerization in vitro, leading to a disruption of the cellular microtubule structure. nih.gov

Cell Cycle Analysis in Anticancer Research

Consistent with their role as tubulin polymerization inhibitors, many quinazolinone derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase. nih.govrsc.orgresearchgate.net This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from progressing through mitosis and ultimately triggering apoptosis. nih.gov

For instance, a quinazoline (B50416) derivative known as 04NB-03 was found to induce G2/M phase cell cycle arrest in hepatocellular carcinoma cells. nih.gov Similarly, active N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives caused cell cycle arrest of leukemia cells at the G2/M phase. researchgate.net Studies on 2,3-dihydroquinazolin-4(1H)-one derivatives, such as compound 39 , also confirmed the induction of G2/M cell cycle arrest, an effect comparable to that of the known tubulin inhibitor nocodazole. rsc.org In some cases, however, the mechanism may differ. One study reported that certain fumiquinazoline derivatives slow cell cycle progression by causing an accumulation of cells in the G1 stage. mdpi.com Other research has noted that some quinazolinone derivatives can induce cell death in a time- and dose-dependent manner without significantly perturbing the cell cycle. nih.gov

Anti-inflammatory and Antioxidant Activities

Quinazolinone derivatives have demonstrated notable potential as anti-inflammatory and antioxidant agents. researchgate.net The antioxidant properties are often attributed to their ability to scavenge free radicals and chelate metal ions, which are key processes in mitigating oxidative stress. nih.govmdpi.com

The antioxidant capacity is significantly influenced by the molecular structure, particularly the presence and position of hydroxyl groups on the phenyl ring. nih.gov Studies on 2-substituted quinazolin-4(3H)-ones revealed that dihydroxy-substituted derivatives possess potent radical scavenging activity. nih.gov Specifically, the presence of a second hydroxyl group in the ortho or para position enhances this activity. nih.gov The linkage of the quinazolin-4-one scaffold with polyphenolic compounds via a thioacetohydrazone fragment has been shown to create hybrid molecules with strong antioxidant effects, in some cases superior to standard antioxidants like ascorbic acid and Trolox. mdpi.com

In addition to radical scavenging, these derivatives have been evaluated for their ability to inhibit enzymes involved in the inflammatory process, such as 5-lipoxygenase (5-LOX). ingentaconnect.com A series of novel quinazolinones functionalized with urea (B33335), thiourea, or thiazole (B1198619) moieties were screened for their antioxidant and 5-LOX inhibitory activities. ingentaconnect.com Compounds 3e, 5f, and 6c from this series were identified as having profound antioxidant potential. ingentaconnect.com

Central Nervous System (CNS) Activities

The quinazolinone scaffold is a key feature in compounds with significant activity on the central nervous system. lookchem.com This includes sedative-hypnotic effects, as seen with the historically significant compound methaqualone, and anticonvulsant properties. lookchem.comnih.gov

Anticonvulsant Properties

A substantial body of research has focused on the synthesis and evaluation of quinazolinone derivatives as anticonvulsant agents. researchgate.netresearchgate.netnih.gov These compounds have been tested in various preclinical models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models, which are indicative of activity against different types of seizures. researchgate.netnih.govnih.gov

The mechanism of anticonvulsant action for many of these derivatives is believed to involve the enhancement of GABAergic neurotransmission. Structure-activity relationship studies suggest that their ability to act as positive allosteric modulators of the GABAA receptor is a key factor. researchgate.netmdpi.com The structural features required for this activity include the quinazolin-4(3H)-one moiety acting as a hydrophobic domain, the N1 atom as an electron donor, and the carbonyl group as a hydrogen bonding site. researchgate.net

Various substitutions on the quinazolinone ring have been explored to optimize anticonvulsant activity. For example, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives showed promising in vivo anticonvulsant effects. mdpi.com Another study found that butyl substitution at position 3 of the quinazoline ring had a significant effect on raising the seizure threshold. nih.gov Compounds such as 8, 13, and 19 from one series provided 100% protection against PTZ-induced convulsions, demonstrating potency several times that of the standard drug ethosuximide. nih.gov

The following table presents data on the anticonvulsant activity of selected quinazolinone derivatives.

| Test Model | Active Compounds | Protective Effect | Reference |

| 6 Hz Partial Seizure | Compound 2b | High protection | |

| MES Test | Series of derivatives | Noteworthy activity | researchgate.net |

| scPTZ Test | Compound 9c | PD₅₀ of 200.53 µmol/kg | nih.gov |

| MES Test | Seven compounds | Equal to or more active than phenytoin | nih.gov |

| scPTZ Test | Compounds 8, 13, 19 | 100% protection | nih.gov |

Therapeutic Relevance in Neurodegenerative Disorders (e.g., Parkinson's, Alzheimer's)

Derivatives of the quinazolinone family have been extensively investigated as potential treatments for complex neurodegenerative diseases like Parkinson's and Alzheimer's. The research focuses on designing molecules that can interact with multiple targets or specific enzymes involved in the pathology of these conditions. nih.gov

Parkinson's Disease (PD)

A key strategy in developing treatments for Parkinson's disease involves the inhibition of phosphodiesterase (PDE) enzymes, which are crucial in signal transduction pathways. researchgate.net The inhibition of specific PDE isoforms can modulate neurotransmitter levels, offering a potential therapeutic benefit. researchgate.net

One study focused on synthesizing a series of C6- and N1-substituted this compound derivatives and evaluating them as inhibitors of phosphodiesterase 2A (PDE2A). Among the synthesized compounds, one derivative, designated as compound 5i , demonstrated the most potent inhibition of PDE2A with a half-maximal inhibitory concentration (IC50) value of 0.049 μM. mdpi.com This compound also showed promising results in an in vivo model of Parkinson's disease. mdpi.com

Another target for PD is Phosphodiesterase 10A (PDE10A), which is highly concentrated in the striatum and regulates neurotransmitters. researchgate.net A computational study identified the quinazoline alkaloid Isaindigotone as a potential PDE10A inhibitor. researchgate.net

Table 1: this compound Derivatives and Related Compounds in Parkinson's Disease Research

| Compound/Derivative | Target | Key Findings | Reference(s) |

|---|---|---|---|

| Compound 5i (C6-, N1-substituted this compound) | PDE2A | Potent PDE2A inhibition (IC50 = 0.049 μM); showed reversal of MPTP-induced PD model. | mdpi.com |

| Isaindigotone | PDE10A | Identified as a potential inhibitor through in silico docking studies. | researchgate.net |

Alzheimer's Disease (AD)

The approach to treating Alzheimer's disease often involves developing multi-target agents that can address the complex nature of the disease, which includes cholinergic deficits and amyloid-β (Aβ) plaque formation. nih.gov

A series of quinazoline derivatives, including AV-1 , AV-2 , and AV-3 , were designed as multi-target ligands against human cholinesterase (hChE) and human β-secretase (hBACE-1). nih.gov These compounds showed balanced and significant inhibitory effects. Compound AV-2 was particularly noteworthy as it prevented Aβ aggregation, demonstrated good blood-brain barrier permeability, and reduced levels of Aβ, BACE-1, and Tau protein in the hippocampus in in vivo studies. nih.gov

Another therapeutic target for AD is histone deacetylase 6 (HDAC6). Novel quinazolin-4-one derivatives were synthesized as selective HDAC6 inhibitors. The most promising candidate, N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f) , selectively inhibited HDAC6 with an IC50 of 29 nM and significantly improved learning in a mouse model of AD. nih.gov Another derivative, (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) , was the most potent HDAC6 inhibitor in the series with an IC50 of 8 nM. nih.gov

Additionally, derivatives of 6,7-dimethoxyquinazoline-4(3H)-one have been studied for their ability to inhibit acetylcholinesterase and reduce the aggregation of β-amyloid particles, showing moderate anti-amyloid properties. researchgate.net

Table 2: Quinazolinone Derivatives in Alzheimer's Disease Research

| Compound/Derivative | Target(s) | Key Findings | Reference(s) |

|---|---|---|---|

| AV-2 | hChE, hBACE-1 | Balanced inhibition, prevented Aβ aggregation, reduced Aβ, BACE-1, and Tau levels in vivo. | nih.gov |

| 3f | HDAC6 | Selective HDAC6 inhibition (IC50 = 29 nM); improved learning-based performance in mice. | nih.gov |

| 4b | HDAC6 | Potent HDAC6 inhibition (IC50 = 8 nM). | nih.gov |

| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Acetylcholinesterase, Aβ aggregation | Inhibited acetylcholinesterase and reduced Aβ aggregation by over 50%. | researchgate.net |

Antidepressant and Antipsychotic Properties

The quinazolinone scaffold has also been explored for its potential in treating psychiatric disorders, including depression and schizophrenia. mdpi.comnih.gov

Antidepressant Properties

One of the primary mechanisms for antidepressant action is the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin (B10506) and norepinephrine. mayoclinic.org A study of C6- and N1-substituted this compound derivatives evaluated their potential as inhibitors of recombinant human monoamine oxidase (MAO). researchgate.net

Further research into quinazolinone-based structures has yielded compounds with significant antidepressant-like effects. A series of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones were synthesized and evaluated in mouse models. nih.gov The most active compound, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) , significantly reduced immobility time in the forced swimming test, an effect comparable to the antidepressant fluoxetine. nih.gov Its mechanism may involve the regulation of noradrenaline and 5-hydroxytryptamine in the brain. nih.gov Similarly, pyrazoline derivatives connected to a quinazolinone ring were synthesized and tested as MAO inhibitors, with most showing high activity against MAO-A. nih.gov

Antipsychotic Properties

Based on the glutamatergic theory of schizophrenia, researchers have investigated quinazolinone derivatives as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). mdpi.com A synthesized library of compounds identified 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) as an mGlu7 NAM with an IC50 of 6.14 µM. mdpi.com This compound exhibited an antipsychotic-like activity profile in animal models, suggesting that quinazolin-4-one derivatives are a promising group for further development in the search for new schizophrenia treatments. mdpi.comresearchgate.net

Table 3: Quinazolinone Derivatives with Antidepressant and Antipsychotic-like Activity

| Compound/Derivative | Potential Application | Mechanism/Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| C6-, N1-substituted this compound derivatives | Antidepressant | MAO Inhibition | Evaluated as inhibitors of recombinant human MAO. | researchgate.net |

| 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one (6v) | Antidepressant | Monoamine regulation | Reduced immobility time by 82.69% at 50 mg/kg in forced swimming test. | nih.gov |

| ALX-171 | Antipsychotic | mGlu7 NAM | IC50 = 6.14 µM; reversed DOI-induced head twitches and MK-801-induced cognitive disruptions. | mdpi.com |

Other Biological Applications (e.g., Anti-HIV Reverse Transcriptase Inhibition, Phosphodiesterase Inhibition)

Beyond the central nervous system, derivatives of the quinazolinone family have demonstrated significant activity against infectious agents and as inhibitors of key enzymes like phosphodiesterases.

Anti-HIV Reverse Transcriptase Inhibition

The reverse transcriptase (RT) enzyme is a critical target for anti-HIV therapies. A novel series of dihydroquinazolin-2-amine derivatives were synthesized and showed potent anti-HIV-1 activity. nih.gov The most potent inhibitor, compound 4b (structure not fully specified in abstract), had a half-maximal effective concentration (EC50) of 0.84 nM against the HIV-1 IIIB strain, which was more active than the reference drugs efavirenz (B1671121) and etravirine. nih.gov This compound also maintained high activity against drug-resistant viral strains. nih.gov

Another approach targets the ribonuclease H (RNase H) function of the HIV-1 RT. Scaffold hopping from a thienopyrimidinone series led to the development of quinazolinone derivatives as allosteric inhibitors of RNase H. The initial candidate, 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one (compound 2) , inhibited HIV-1 RNase H with an IC50 value of 0.41 µM. researchgate.net

Phosphodiesterase (PDE) Inhibition

As mentioned in the context of Parkinson's disease, quinazolinone derivatives are effective PDE inhibitors. mdpi.com Phosphodiesterase 7 (PDE7) is another target of interest, as its inhibition is thought to regulate inflammatory and immune responses. nih.govrsc.org A series of 3-phenyl-quinazolin-4(3H)-one-2-thioethers were screened for PDE inhibitory activity. nih.gov Several compounds showed promising activity compared to the non-selective inhibitor IBMX, with compound 10d (IC50 = 1.15 μM against PDE7A) being the most active. This compound was also able to cross the blood-brain barrier and improve cognitive deficits in an animal model. nih.gov

Table 4: Other Biological Applications of Quinazolinone Derivatives

| Compound/Derivative | Application | Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Dihydroquinazolin-2-amine derivative (4b) | Anti-HIV | HIV-1 Reverse Transcriptase | EC50 = 0.84 nM against HIV-1; more potent than efavirenz and etravirine. | nih.gov |

| 2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one (2) | Anti-HIV | HIV-1 RNase H | Allosteric inhibitor with IC50 = 0.41 µM. | researchgate.net |

| 3-phenyl-quinazolin-4(3H)-one-2-thioether (10d) | PDE Inhibition | PDE7A | IC50 = 1.15 μM; improved scopolamine-induced cognitive deficits. | nih.gov |

| C6-, N1-substituted this compound (5i) | PDE Inhibition | PDE2A | IC50 = 0.049 μM; promising candidate for Parkinson's disease treatment. | mdpi.com |

Computational Chemistry and Molecular Modeling Studies of 3 Methyl 3,4 Dihydroquinazolin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and molecular properties of compounds. mdpi.comgrafiati.com These methods are used to determine optimized molecular geometries, electron density distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. grafiati.com

For the quinazolinone scaffold, computational techniques such as Hirshfeld surface analysis have been employed to visualize and quantify non-covalent intermolecular interactions within crystal structures. nih.govbohrium.com This analysis helps in understanding the forces that govern crystal packing, such as hydrogen bonding and π–π stacking interactions. nih.gov For instance, in the crystal structure of 2-methylquinazolin-4(3H)-one hydrochloride, Hirshfeld analysis revealed that the most significant contributions to surface contacts arise from H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H interactions. nih.gov While specific DFT studies focusing solely on 3-Methyl-3,4-dihydroquinazolin-2(1H)-one are not extensively detailed in the literature, the application of these methods to the broader quinazoline (B50416) class demonstrates their utility in elucidating the fundamental electronic characteristics that underpin the molecule's behavior and interactions. mdpi.comnih.govbohrium.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand recognition. nih.gov Numerous studies have utilized molecular docking to investigate the interaction of quinazolinone and dihydroquinazolinone derivatives with various therapeutically relevant protein targets. nih.govnih.gov

For example, derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold have been docked into the colchicine (B1669291) binding site of tubulin, a key target in cancer therapy. nih.govrsc.org These simulations highlighted conserved interactions and helped rationalize the observed cytotoxic activity of the compounds. rsc.org In other research, docking studies of new iodinated 4-(3H)-quinazolinones into the active site of dihydrofolate reductase (DHFR) revealed a strong correlation between the calculated binding affinity and the experimentally observed antitumor activity. nih.gov Similarly, docking simulations have been instrumental in identifying potential inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR) kinase domain and key proteins in Leishmania. nih.govmdpi.com These studies collectively demonstrate the power of molecular docking to predict and rationalize the biological activity of the quinazolinone scaffold, providing a foundation for designing more potent and selective inhibitors. nih.govnih.govrsc.orgmdpi.com

Table 1: Examples of Molecular Docking Studies on Dihydroquinazolinone Derivatives

| Derivative Class | Biological Target | Key Findings | Reference(s) |

|---|---|---|---|

| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Tubulin (Colchicine binding site) | Docking highlighted well-conserved interactions within the binding pocket, consistent with tubulin polymerization inhibition. | nih.gov, rsc.org |

| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate Reductase (DHFR) | Results showed a good correlation between experimental cytotoxic activity and calculated binding affinity. | nih.gov |

| 6,8-Dinitro-2,3-dihydroquinazolin-4(1H)-one derivatives | Leishmanial Pyridoxal Kinase & Trypanothione (B104310) Reductase | In silico studies showed strong comparative binding to key Leishmania proteins, suggesting anti-leishmanial potential. | mdpi.com |

| Quinazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | Virtual screening and docking identified leads with better predicted binding affinity and stability than the control drug, erlotinib. | nih.gov |

| 1-Methyl-3-(thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones | Not Specified | Molecular modelling studies were conducted as part of the design of potent anticancer agents. | grafiati.com |

Molecular Dynamics Simulations for Binding Stability Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.govmdpi.com MD simulations model the movements and interactions of atoms and molecules in a system, providing a more realistic representation of the binding event in a simulated physiological environment, typically including water and ions. mdpi.com

For derivatives of 2,3-dihydroquinazolin-4(1H)-one, MD simulations have been used to validate the stability of docking poses. In a study targeting leishmanial proteins, 100-nanosecond MD simulations were used to confirm that the docked ligands remained stably bound within the active sites of Pyridoxal Kinase and Trypanothione Reductase. mdpi.com Similarly, MD simulations were employed to analyze the conformational stability of quinazoline derivatives bound to the EGFR kinase domain, with results indicating that the lead compounds maintained stable conformations, supporting their potential as inhibitors. nih.gov These simulations are crucial for confirming that the interactions predicted by static docking models are maintained in a dynamic system, thereby increasing confidence in the predicted binding mode. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable predictive tools in drug design. nih.gov

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. In 3D-QSAR, these pharmacophoric features are used to build a predictive model of biological activity. nih.gov Studies on quinazoline derivatives have successfully employed this approach. For example, a 3D-QSAR analysis of iodinated 4-(3H)-quinazolinones indicated that the presence of electron-withdrawing and lipophilic groups at specific positions on the phenyl ring, along with hydrophobic interactions of the quinazoline ring itself, were important for cytotoxic activity against DHFR. nih.gov Another study on quinazoline derivatives as HER2 kinase inhibitors developed a robust 3D-QSAR model that highlighted key structural features for inhibitory potency. nih.gov These models provide valuable guidance for designing new derivatives with enhanced activity by indicating which structural modifications are likely to be favorable. nih.govpsu.edu

Activity cliffs (ACs) are defined as pairs or groups of structurally similar compounds that exhibit unexpectedly large differences in biological activity. The analysis of ACs is crucial for understanding sensitive regions of a molecule's structure-activity relationship (SAR), where minor chemical modifications can lead to significant gains or losses in potency. nih.gov The methodology involves identifying pairs of compounds, such as matched molecular pairs (MMPs), that differ by a single, well-defined structural transformation. nih.gov By analyzing these cliffs, researchers can pinpoint key functional groups and substitution points that are critical for interaction with the biological target. While no specific activity cliff analysis for this compound is reported in the provided results, the principles of this analysis are fundamental to interpreting the SAR of the broader quinazolinone class, where substitutions on the heterocyclic and appended rings often lead to dramatic changes in biological effects. nih.govnih.gov

Chemical fingerprints are bit strings that encode the structural features of a molecule. They are a cornerstone of cheminformatics and are widely used for similarity searching, clustering, and as descriptors in QSAR models. Each position in the fingerprint corresponds to the presence or absence of a specific structural fragment, substructure, or topological feature. By comparing the fingerprints of different molecules, one can quantify their structural similarity. In the context of QSAR, fingerprints are used to represent the chemical structures mathematically, allowing machine learning algorithms to build models that correlate these structural features with biological activity. This type of analysis is implicit in many modern QSAR and virtual screening studies of quinazolinone derivatives, forming the basis for assessing molecular diversity and selecting compounds for further study. nih.govnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties